molecular formula C12H10F2 B8451066 5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene

5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene

Cat. No.: B8451066
M. Wt: 192.20 g/mol
InChI Key: WYHJFWDQMYSUOE-UHFFFAOYSA-N
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Description

5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene is a useful research compound. Its molecular formula is C12H10F2 and its molecular weight is 192.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

5,6-difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene

InChI

InChI=1S/C12H10F2/c13-11-4-3-9-8-2-1-7(5-8)6-10(9)12(11)14/h1-4,7-8H,5-6H2

InChI Key

WYHJFWDQMYSUOE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(C1C=C2)C=CC(=C3F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester (340 mg, 0.99 mmol), was dissolved In DMF (5 mL) under a N2 atmosphere and treated with diisopropylethylamine (0.26 mL, 1.5 mmol, potassium acetate (981 mg, 10.0 mmol) and tri-o-tolylphosphine (12 mg, 0.04 mmol). This mixture was stirred and degassed (3 vacuum/N2 purge cycles) and then treated with palladium acetate (5 mg, 0.02 mmol). After 20 min. the mixture was warmed to 100° C. for 18 hours, cooled and poured into brine (50 mL). The resulting mixture was extracted with hexanes (4×25 mL) and the combined organic layer was washed with a sat. aq. NaHCO3 soln. (10 mL), water (H2O) (10 mL), brine (10 mL), dried (magnesium sulfate (MgSO4)), filtered and and chromatographed on silica gel to provide an oil (110 mg, 60%). (TLC hexanes Rf 0.58). 1H NMR (CDCl3) δ 6.80 (ddd, J=6.6, 8.1, 8.3 Hz, 1H), 6.68 (m, 1H), 6.17 (dd, J=5.5, 2.8 Hz, 1H), 5.77 (dd, J=5.5, 2.8 Hz, 1H), 3.29 (br s, 1H), 2.96 (br s, 1H), 2.84 (AB dd, J=17.9, 5.0 Hz. 1H), 2.54 (AB d, J=17.9 Hz, 1H), 2.19 (m, 1H), 1.77 (d, J=10.5 Hz, 1H). GCMS m/e 192 (M+).
Name
Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Four
Name
Yield
60%

Synthesis routes and methods II

Procedure details

Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester (340 mg, 0.99 mmol), was dissolved in DMF (5 mL) under a N2 atmosphere and treated with dilsopropylethylamine (.026 mL, 1.5 mmol), potassium acetate (981 mg, 10.0 mmol) and tri-o-tolylphosphine (12 mg, 0.04 mmol). This mixture was stirred and degassed (3 vacuum/N2 purge cycles) and then treated with palladium acetate (5 mg, 0.02 mmol). After 20 min. the mbdure was warmed to 100° C. for 18 hours, cooled and poured into brin (50 mL). The resulting mixture was extracted with hexanes (4×25 mL) and the combined organic layer was washed with a sat. aq. NaHCO3 soln. (10 mL), water (H2O) (10 mL), brine (10 mL), dried (magnesium sulfate (MgSO4)), filtered and and chromatographed on silica gel to provide an oil (110 mg, 60%). (TLC hexanes Rf 0.58). 1H NMR (CDCl3) δ 6.80 (ddd, J=6.6,8.1,8.3 Hz, 1H), 6.68 (m, 1H), 6.17 (dd, J=5.5,2.8 Hz, 1H), 5.77 (dd, J=5.5,2.8 Hz, 1H), 3.29 (br s, 1H), 2.96 (br s, 1H), 2.84 (AB dd, J=17.9,5.0 Hz, 1H), 2.54 (AB d, J=17.9 Hz, 1H), 2.19 (m, 1H), 1.77 (d, J=10.5 Hz, 1H), GCMS m/e 192 (M+).
Name
Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Three
Name
Yield
60%

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